molecular formula C23H19N3O3S2 B6554897 N-(3-acetylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1040633-22-4

N-(3-acetylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B6554897
CAS No.: 1040633-22-4
M. Wt: 449.5 g/mol
InChI Key: FMBNFHHPOGACHY-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a structurally complex heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core. This scaffold is fused with a thiophene ring and substituted with a phenyl group at position 7, a methyl group at position 3, and a 4-oxo moiety.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S2/c1-14(27)16-9-6-10-17(11-16)24-19(28)13-31-23-25-20-18(15-7-4-3-5-8-15)12-30-21(20)22(29)26(23)2/h3-12H,13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBNFHHPOGACHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound belonging to the thienopyrimidine class, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C24H21N3O3S2C_{24}H_{21}N_{3}O_{3}S_{2} with a molecular weight of approximately 463.6 g/mol. Its structural features include a thienopyrimidine core and an acetylphenyl moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC24H21N3O3S2C_{24}H_{21}N_{3}O_{3}S_{2}
Molecular Weight463.6 g/mol
Purity≥ 95%

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including those involved in cancer proliferation pathways.
  • Antimicrobial Properties : Research indicates that thienopyrimidines can exhibit antimicrobial activity, potentially making this compound useful in treating infections.
  • Antioxidant Activity : The presence of specific functional groups may enhance the compound's ability to scavenge free radicals.

Case Studies and Experimental Data

  • Anticancer Activity : In vitro studies have demonstrated that compounds similar to this compound can inhibit cell growth in various cancer cell lines. For example, derivatives have shown IC50 values in the micromolar range against breast cancer MCF-7 cells .
  • Molecular Docking Studies : Computational studies have indicated that this compound may interact with key protein targets involved in cancer progression. Docking simulations suggest strong binding affinities with active sites of enzymes like PI3K and EGFR .

Comparative Analysis of Similar Compounds

A comparative analysis of related thienopyrimidine compounds has revealed varying degrees of biological activity based on structural modifications. The following table summarizes some findings:

Compound NameAnticancer IC50 (µM)Antimicrobial ActivityMechanism of Action
N-(3-acetylphenyl)-2-{(3-methyl-4-oxo-thieno[3,2-d]pyrimidin)}acetamide15ModerateEnzyme inhibition
N-(4-chlorophenyl)-2-{(5-methylthieno[3,2-d]pyrimidin)}acetamide10StrongReceptor antagonism
N-(4-fluorophenyl)-2-{(6-methoxy-thieno[3,2-d]pyrimidin)}acetamide25WeakAntioxidant activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to related molecules in the following categories:

Core Heterocyclic Scaffolds
Compound Name Core Structure Key Substituents Biological Activity/Applications Reference
N-(3-acetylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide Thieno[3,2-d]pyrimidinone 3-methyl, 4-oxo, 7-phenyl, sulfanyl-acetamide with 3-acetylphenyl Not reported (inferred: kinase inhibition) N/A
N-(3-acetyl-2-thienyl)-2-bromoacetamide Thiophene 3-acetyl, 2-bromoacetamide Intermediate for advanced synthesis
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidinone 4-methyl, 6-oxo, thio-acetamide with dichlorophenyl Antimicrobial activity
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide Tetrahydrofuran Sulfamoyl, oxo-tetrahydrofuran, acetylphenyl Not reported (synthetic intermediate)

Key Observations :

  • The sulfanyl linker in the target compound may improve solubility compared to the bromo or phthalimido substituents in ’s analogs.
Functional Group Analysis
  • Acetamide Side Chain : The 3-acetylphenyl group in the target compound contrasts with the dichlorophenyl () or sulfamoylphenyl () groups. The acetyl moiety may confer metabolic stability but reduce polarity compared to halogenated analogs .
  • Sulfanyl Linker: Unlike the thioether in ’s dihydropyrimidinone derivative, the sulfanyl group in the target compound is part of a fused heterocyclic system, which could influence redox activity or metal coordination .

Research Findings and Implications

  • Antimicrobial Potential: While ’s dihydropyrimidinone analog showed antimicrobial activity, the target compound’s fused thiophene-pyrimidine system may enhance potency against resistant strains .
  • Kinase Inhibition: Thieno-pyrimidinones are known kinase inhibitors; the acetylphenyl-sulfanyl substituents could modulate selectivity for specific kinase domains (e.g., EGFR or VEGFR) .

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